N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040656-29-8
VCID: VC11940246
InChI: InChI=1S/C24H26FN3O3S2/c1-2-18-3-5-19(6-4-18)17-26-24(29)23-22(11-16-32-23)33(30,31)28-14-12-27(13-15-28)21-9-7-20(25)8-10-21/h3-11,16H,2,12-15,17H2,1H3,(H,26,29)
SMILES: CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C24H26FN3O3S2
Molecular Weight: 487.6 g/mol

N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

CAS No.: 1040656-29-8

Cat. No.: VC11940246

Molecular Formula: C24H26FN3O3S2

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide - 1040656-29-8

Specification

CAS No. 1040656-29-8
Molecular Formula C24H26FN3O3S2
Molecular Weight 487.6 g/mol
IUPAC Name N-[(4-ethylphenyl)methyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C24H26FN3O3S2/c1-2-18-3-5-19(6-4-18)17-26-24(29)23-22(11-16-32-23)33(30,31)28-14-12-27(13-15-28)21-9-7-20(25)8-10-21/h3-11,16H,2,12-15,17H2,1H3,(H,26,29)
Standard InChI Key ZQQGKLISHSYZJI-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Canonical SMILES CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a sulfonamide group, and various aromatic substituents. Its molecular formula is C24H26FN3O3S2, and it has a molecular weight of approximately 487.6 g/mol, although there is a discrepancy in reported molecular weights, with some sources indicating C19H22FN3O2S for a similar structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural diversity.

Synthesis

The synthesis of N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multi-step organic reactions. Common methods include the use of appropriate starting materials and reagents under controlled conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.

Biological Activity and Potential Applications

Research into the biological activity of this compound suggests potential therapeutic applications. Preliminary studies indicate that compounds with similar structures may exhibit activity through modulation of biological pathways. Modifications on the piperazine or thiophene moieties can significantly alter biological activity, suggesting structure-activity relationships that warrant further investigation.

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic applications due to structural diversity
Material ScienceVersatility in chemical properties
Biological Pathway ModulationActivity through interaction with biological targets

Comparison with Similar Compounds

Comparing N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide with other compounds highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(4-fluorophenyl)-2-[4-(piperidin-1-yl)acetyl]thiophenePiperidine instead of piperazineDifferent nitrogen heterocycle affecting biological activity
N-(4-methylphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazineTriazine coreDifferent ring system providing distinct chemical properties
Ethyl 2-amino-4-(4-fluorophenyl)thiopheneLacks sulfonamide functionalitySimpler structure potentially leading to different activity profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator